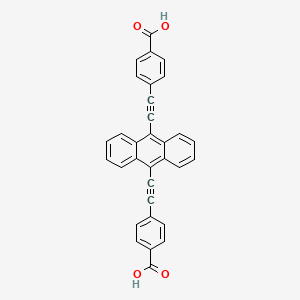
4,4'-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid
Descripción general
Descripción
4,4'-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid is a complex organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound features two benzoic acid groups attached to the 9,10-positions of anthracene via ethynyl linkages. It is known for its unique structural and chemical properties, making it valuable in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Starting Materials:
Reaction Steps: The process includes halogenation, followed by a Sonogashira cross-coupling reaction to introduce the ethynyl groups. Subsequent oxidation reactions convert the intermediate to the final dibenzoic acid product.
Industrial Production Methods: Large-scale synthesis involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to ensure efficient conversion.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups.
Substitution: Substitution reactions at the aromatic rings are possible, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Various electrophilic and nucleophilic substitution reactions can be performed using appropriate reagents.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and aldehydes.
Substitution Products: Halogenated and alkylated derivatives.
Mecanismo De Acción
Target of Action
The primary target of 4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid, also referred to as H2ABEDB , is the Metal-Organic Frameworks (MOFs) . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are a kind of porous material with potential applications in gas storage, separation, and catalysis .
Mode of Action
H2ABEDB acts as a linear ligand linker for MOFs . It is an anthracene derivative with 4-benzoic acids joined linearly at 9,10-positions of the central ring of anthracene by two ethynyl groups . This structure allows it to form a new charge transport pathway of long-range π-conjugation of the ligand in a zig-zag fashion .
Biochemical Pathways
The compound is involved in the hydrogen evolution and CO2 reduction reactions . The anthracene-based ligand serves as an antenna for light harvesting and participates in CO2 reduction reaction by radical formation . This leads to the formation of formate, a valuable chemical feedstock .
Pharmacokinetics
For instance, a Zr–ABEDB MOF photocatalyst decorated by 1.0 wt% amount of Pt cocatalyst exhibited a hydrogen evolution rate as high as 704 μmol·h −1 ·g −1, approximately 220 times of that of pristine Zr–ABEDB MOF .
Result of Action
The use of H2ABEDB in MOFs has shown promising results in applications of hydrogen evolution and CO2 reduction reactions . For example, NNU-28, a Zirconium-ABEDB MOF, is highly efficient for visible light driven CO2 reduction with a formate formation rate of 183.3 μmol h −1 mmol MOF −1 .
Action Environment
The action, efficacy, and stability of H2ABEDB can be influenced by environmental factors. For instance, the compound should be stored in a dark place and sealed in dry conditions at room temperature . These conditions help maintain the stability of the compound and ensure its effectiveness in the targeted reactions .
Análisis Bioquímico
Biochemical Properties
4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid plays a significant role in biochemical reactions, particularly in the formation of metal-organic frameworks (MOFs). These frameworks are known for their high sensitivity and selectivity in detecting specific ions and molecules. For instance, this compound has been used to develop MOFs that can detect iron ions (Fe3+) and ascorbic acid with high sensitivity . The interactions between 4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid and these biomolecules are primarily based on coordination chemistry, where the carboxylic acid groups of the compound interact with metal ions to form stable complexes.
Cellular Effects
The effects of 4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid on cellular processes are still under investigation. Preliminary studies suggest that this compound can influence cell signaling pathways and gene expression. The compound’s ability to form complexes with metal ions may play a role in modulating cellular metabolism and signaling pathways, potentially affecting various cellular functions .
Molecular Mechanism
At the molecular level, 4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid exerts its effects through its ability to bind with metal ions and other biomolecules. This binding can lead to the inhibition or activation of specific enzymes, depending on the nature of the interaction. For example, the compound’s interaction with iron ions can inhibit or activate enzymes involved in oxidative stress responses, thereby influencing gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid are crucial factors that determine its long-term effects on cellular function. Studies have shown that this compound is relatively stable under ambient conditions, but its stability can be affected by factors such as pH and temperature. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can have sustained effects on cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression. Toxic or adverse effects have been observed at very high doses, indicating a threshold beyond which the compound can be harmful .
Metabolic Pathways
4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid is involved in various metabolic pathways, particularly those related to metal ion homeostasis and oxidative stress responses. The compound interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels. For example, its interaction with iron ions can influence the activity of enzymes involved in the tricarboxylic acid cycle and oxidative phosphorylation .
Transport and Distribution
Within cells and tissues, 4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments. For instance, the compound’s ability to form complexes with metal ions can facilitate its transport across cellular membranes and its distribution within organelles such as mitochondria .
Subcellular Localization
The subcellular localization of 4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s interaction with metal ions and other biomolecules can also affect its activity and function within these compartments. For example, its localization within mitochondria can influence mitochondrial function and oxidative stress responses .
Aplicaciones Científicas De Investigación
4,4'-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of biological systems, particularly in the development of fluorescent probes for imaging and diagnostics.
Industry: The compound is utilized in the production of advanced materials, including organic semiconductors and photovoltaic devices.
Comparación Con Compuestos Similares
Anthracene Derivatives: Other anthracene derivatives with different substituents.
Benzene Derivatives: Compounds with similar benzene ring structures.
Polycyclic Aromatic Hydrocarbons: Other PAHs with varying ring structures and functional groups.
Uniqueness: 4,4'-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid stands out due to its specific ethynyl linkages and the presence of two benzoic acid groups, which confer unique chemical and physical properties compared to other similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and versatile reactivity make it a valuable compound for research and application development.
Propiedades
IUPAC Name |
4-[2-[10-[2-(4-carboxyphenyl)ethynyl]anthracen-9-yl]ethynyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H18O4/c33-31(34)23-15-9-21(10-16-23)13-19-29-25-5-1-2-6-26(25)30(28-8-4-3-7-27(28)29)20-14-22-11-17-24(18-12-22)32(35)36/h1-12,15-18H,(H,33,34)(H,35,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEUYAFVSNLHNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C#CC4=CC=C(C=C4)C(=O)O)C#CC5=CC=C(C=C5)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol](/img/structure/B3322840.png)

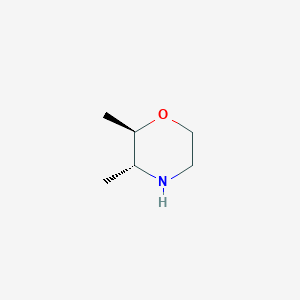
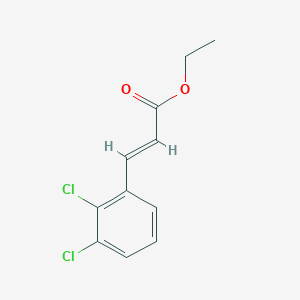
![6,7,8,9-Tetrahydro-1H-pyrimido[4,5-c]azepine-2,4(3H,5H)-dione](/img/structure/B3322862.png)
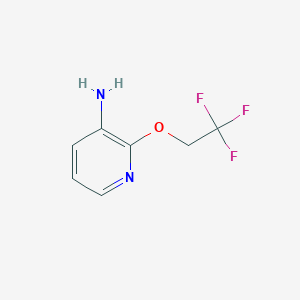
![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B3322873.png)
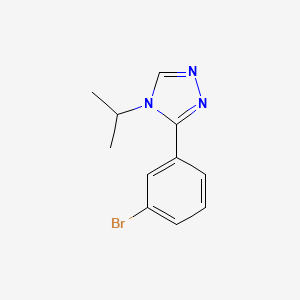
![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)ethan-1-amine](/img/structure/B3322893.png)
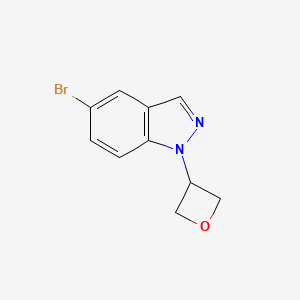
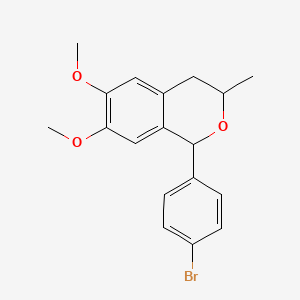
![1-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B3322929.png)
![4-Tosyl-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carboxylic acid](/img/structure/B3322939.png)
![1-Benzyl-2-(4-(2-(2-phenyl-1H-benzo[d]imidazol-1-yl)-2-(piperidin-4-yl)ethoxy)phenyl)-1H-benzo[d]imidazole](/img/structure/B3322947.png)
